![molecular formula C22H27N5O B1263939 N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)
N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide
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Overview
Description
N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis and structure of various derivatives similar to N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide have been explored. For instance, Skladchikov, Suponitskii, and Gataullin (2013) studied the synthesis and heck cyclization of atropisomers related to this compound (Skladchikov, Suponitskii, & Gataullin, 2013).
Biological Activities and Applications
- Compounds structurally similar to this compound have shown a range of biological activities. For example, a study by Weisshaar and Böger (1989) highlighted the chloroacetamide derivatives' herbicidal and fungicidal activities, including their use in various crops like cotton and maize (Weisshaar & Böger, 1989).
Anticonvulsant Activity
- Tarikogullari et al. (2010) researched the anticonvulsant activity of alkanamide derivatives bearing 5-membered heterocyclic rings, which are chemically related to this compound (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).
Antipsychotic Potential
- Research by Wise et al. (1987) on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural similarity with the compound , revealed potential antipsychotic properties without binding to dopamine receptors, a unique characteristic compared to conventional antipsychotics (Wise et al., 1987).
Crystal Structure and Molecular Conformations
- The study of molecular conformations and hydrogen bonding in derivatives of pyrazol compounds, such as the one by Narayana et al. (2016), provides insights into the structural aspects of similar compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Novel Synthesis Methods
- Holota et al. (2021) discussed the synthesis of pyrazolone-thiadiazole hybrid molecules, providing a foundation for exploring new synthetic routes for compounds like this compound (Holota, Yushyn, Khyluk, Vynnytska, & Lesyk, 2021).
Antimicrobial Activity
- Bondock, Rabie, Etman, and Fadda (2008) investigated the antimicrobial activity of new heterocycles incorporating antipyrine moiety, which can be relevant for understanding the antimicrobial potential of compounds like this compound (Bondock, Rabie, Etman, & Fadda, 2008).
properties
Molecular Formula |
C22H27N5O |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C22H27N5O/c1-14-8-9-18(10-15(14)2)27-21-7-5-6-20(19(21)12-23-27)24-22(28)13-26-17(4)11-16(3)25-26/h8-12,20H,5-7,13H2,1-4H3,(H,24,28) |
InChI Key |
UXMBDCCKVYUUQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CN4C(=CC(=N4)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CN4C(=CC(=N4)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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